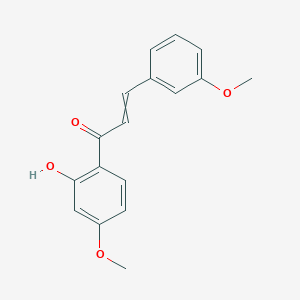
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-
描述
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 52923-29-2 and a molecular formula of C16H14O3, exhibits potential therapeutic properties, including antimalarial, anticancer, and antimicrobial effects.
- Molecular Formula : C16H14O3
- CAS Number : 52923-29-2
- Molecular Structure : The compound features a chalcone structure characterized by an α,β-unsaturated carbonyl system which is pivotal for its biological activity.
Antimalarial Activity
Research indicates that chalcones exhibit significant antimalarial properties. A study evaluated various alkoxylated chalcones against Plasmodium falciparum, revealing that compounds with specific substitutions on the phenyl rings demonstrated IC50 values below 5 µM. Although direct data on the specific compound is limited, its structural similarities to active chalcones suggest potential efficacy against malaria .
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. The compound's structure allows it to interact with cellular signaling pathways involved in cancer proliferation. In vitro studies have shown that related chalcone derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-Propen-1-one have been reported to inhibit cell growth in breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Chalcones are known for their antimicrobial properties. A study highlighted the antimicrobial activity of several chalcone derivatives against Staphylococcus aureus and other pathogens. The presence of hydroxyl and methoxy groups in the structure enhances the compound's ability to disrupt microbial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is often influenced by their structural features. Key factors include:
- Substituents on the Phenyl Rings : Electron-donating groups like methoxy enhance activity by increasing lipophilicity and facilitating membrane penetration.
- Carbonyl Functionality : The reactivity of the carbonyl group is crucial for interaction with biological targets.
A comparative analysis of various chalcone derivatives indicates that modifications at specific positions can significantly alter their biological potency.
| Compound Structure | Antimalarial IC50 (µM) | Anticancer IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 1-(4'-methoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one | 4.8 | Not specified | Effective against S. aureus |
| 1-(2'-hydroxy-4'-methoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one | <5 | Moderate | Effective against multiple strains |
Case Studies
Case studies focusing on related compounds provide insights into the potential applications of 2-Propen-1-one:
- Antimalarial Efficacy : A study demonstrated that a series of trimethoxychalcones exhibited potent antimalarial activity with IC50 values as low as 2 µM, suggesting that similar structural motifs in 2-Propen-1-one may confer comparable efficacy .
- Cytotoxicity Against Cancer Cells : Research involving a range of chalcone analogs indicated significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing therapeutic outcomes .
属性
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMOBIPLWIWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401991 | |
| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32329-98-9 | |
| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















